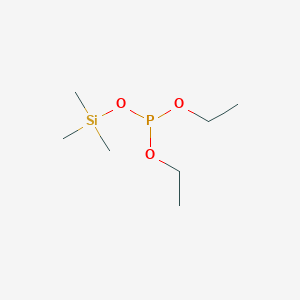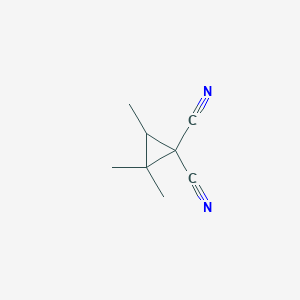
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile, also known as TMCPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TMCPC is a highly reactive molecule that is capable of undergoing a range of chemical reactions, making it a valuable tool for studying various biological processes.
Scientific Research Applications
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a ligand in catalysis, and as a building block in the synthesis of various compounds. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been used in the development of new drugs and therapeutic agents. For example, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biomolecules. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to react with amino acids, peptides, and proteins, resulting in the formation of adducts that can alter their structure and function. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been shown to react with nucleic acids, resulting in DNA damage and the inhibition of DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile are complex and depend on the specific system being studied. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to exhibit cytotoxicity in various cancer cell lines, but it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been shown to modulate the activity of various enzymes, including proteases, kinases, and phosphatases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is its high reactivity, which allows it to be used in a wide range of chemical reactions. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is also relatively easy to synthesize and purify, making it a readily available reagent for scientific research. However, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile can be highly toxic and must be handled with care. Additionally, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is not stable in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile. One area of interest is the development of new drugs and therapeutic agents based on 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile. Another area of interest is the study of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile's interactions with various biomolecules, including proteins, nucleic acids, and lipids. Additionally, the development of new synthetic methods for 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile and its derivatives could lead to the discovery of new compounds with novel properties. Finally, the use of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile in the development of new catalytic processes could have significant implications for the field of organic synthesis.
Synthesis Methods
The synthesis of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile involves the reaction of cyclopropanecarboxylic acid with cyanogen bromide. This reaction results in the formation of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile as a white crystalline solid with a melting point of 96-98°C. The purity of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
properties
CAS RN |
13764-28-8 |
|---|---|
Product Name |
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile |
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2,2,3-trimethylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-7(2,3)8(6,4-9)5-10/h6H,1-3H3 |
InChI Key |
KQUFPXXQJQUTCC-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C#N)C#N)(C)C |
Canonical SMILES |
CC1C(C1(C#N)C#N)(C)C |
synonyms |
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




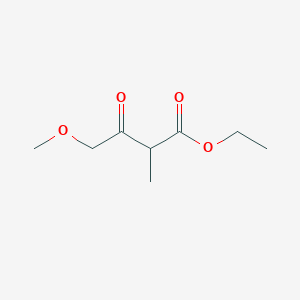
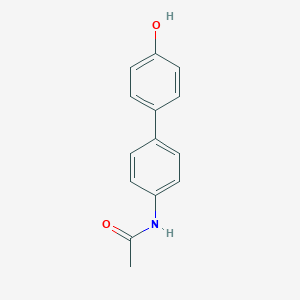


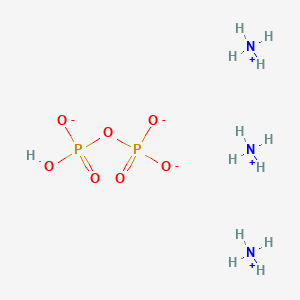
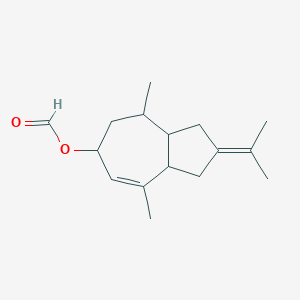



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)

